(5-Methyl-2-phenyl-3-furyl)methylamine
Description
The Significance of Furan (B31954) Heterocycles in Organic Synthesis and Functional Materials
Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile and highly reactive building block in organic synthesis. Its unique electronic properties and ability to undergo a wide range of chemical transformations make it an invaluable synthon for constructing complex molecular frameworks. The furan ring's modest aromaticity, with a resonance energy significantly less than that of benzene, allows it to readily participate in dearomatization reactions, further expanding its synthetic utility.
Furan and its derivatives are key components in a multitude of biologically active natural products and synthetic compounds. They serve as precursors to a variety of other important molecular substructures. For instance, furan can act as a diene in Diels-Alder reactions, leading to the formation of oxabicycloheptane derivatives. Furthermore, oxidative or hydrolytic cleavage of the furan ring can yield valuable dicarbonyl compounds. This reactivity profile has cemented the furan heterocycle's prominent role in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials.
The Role of Alkylamines as Key Functionalities in Chemical Compounds
Alkylamines are organic compounds derived from ammonia where one or more hydrogen atoms are replaced by alkyl groups. They are fundamental functional groups that are pervasive in a vast array of chemical compounds, from naturally occurring biomolecules to synthetic polymers. The nitrogen atom in an alkylamine possesses a lone pair of electrons, which imparts basic and nucleophilic properties to the molecule.
These properties are central to their diverse applications. Alkylamines are integral to the production of pharmaceuticals, agrochemicals, dyes, surfactants, and solvents. In medicinal chemistry, the amine group is often crucial for a compound's biological activity, as it can participate in hydrogen bonding and ionic interactions with biological targets. The versatility of the alkylamine functionality ensures its continued importance as a key building block in the design and synthesis of new chemical entities.
Overview of Academic Research Methodologies for Novel Organic Entities
The exploration of novel organic compounds is a systematic process that relies on a well-established set of academic research methodologies. The journey from a conceptual molecule to a fully characterized substance involves several key stages.
Synthesis: The initial step is the chemical synthesis of the target molecule. This can involve the development of new synthetic routes or the adaptation of existing methods. Modern organic synthesis emphasizes efficiency, selectivity, and sustainability, often employing advanced catalytic systems.
Purification and Isolation: Once a reaction is complete, the desired compound must be isolated from the reaction mixture and purified. Common techniques include chromatography (e.g., column chromatography, thin-layer chromatography), crystallization, and distillation.
Structural Elucidation: Determining the precise three-dimensional arrangement of atoms in a new molecule is crucial. This is primarily achieved through a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule.
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule.
X-ray Crystallography: For crystalline solids, this technique can provide an unambiguous determination of the molecular structure.
Characterization of Properties: Once the structure is confirmed, researchers investigate the compound's physical and chemical properties. This can include determining its melting point, boiling point, solubility, and reactivity in various chemical transformations.
Contextualizing (5-Methyl-2-phenyl-3-furyl)methylamine within Furan Chemistry
This compound is a specific example of a furan-based amine that combines the structural features of a substituted furan ring with a methylamine (B109427) group. An analysis of its structure reveals several key features:
A Trisubstituted Furan Ring: The furan core is substituted at the 2, 3, and 5 positions. This substitution pattern influences the electronic properties and reactivity of the furan ring.
A Phenyl Group at the 2-Position: The presence of a phenyl group introduces further aromatic character and potential for electronic interactions with the furan ring.
A Methyl Group at the 5-Position: This alkyl substituent can influence the steric and electronic environment of the furan ring.
A Methylamine Group at the 3-Position: The aminomethyl functionality is a key feature, imparting basicity and nucleophilicity to the molecule.
While specific research on this compound is not extensively documented in publicly available scientific literature, its chemical nature can be understood by examining the properties of its constituent functional groups and related furan derivatives. The following sections will explore the hypothetical synthesis and expected properties of this compound based on established principles of organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
(5-methyl-2-phenylfuran-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9-7-11(8-13)12(14-9)10-5-3-2-4-6-10/h2-7H,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZVRVFUCJMCRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640220 | |
| Record name | 1-(5-Methyl-2-phenylfuran-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771572-29-3 | |
| Record name | 1-(5-Methyl-2-phenylfuran-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Hypothetical Synthesis and Characterization of 5 Methyl 2 Phenyl 3 Furyl Methylamine
In the absence of specific published synthetic procedures for (5-Methyl-2-phenyl-3-furyl)methylamine, a plausible synthetic route can be proposed based on well-established reactions in furan (B31954) chemistry. A common and effective method for the synthesis of amines is the reductive amination of an aldehyde or ketone.
A potential synthetic pathway could begin with the preparation of the corresponding aldehyde, 5-methyl-2-phenyl-3-formylfuran . This intermediate could then be subjected to reductive amination with methylamine (B109427) to yield the target compound.
Proposed Synthetic Scheme:
Synthesis of the Aldehyde Intermediate: The synthesis of 5-methyl-2-phenyl-3-formylfuran could potentially be achieved through various methods known for the formylation of furan rings, such as the Vilsmeier-Haack reaction on a suitable 2-phenyl-5-methylfuran precursor.
Reductive Amination: The aldehyde intermediate would then be reacted with methylamine in the presence of a suitable reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this transformation as they are mild enough not to reduce the aldehyde directly but will efficiently reduce the intermediate imine formed from the reaction of the aldehyde and methylamine. wikipedia.orglibretexts.orgmasterorganicchemistry.com
The reaction would proceed as follows: 5-methyl-2-phenyl-3-formylfuran + CH₃NH₂ → [Intermediate Iminium Ion] --(NaBH₃CN)→ this compound
Following the reaction, standard purification techniques, such as column chromatography, would be employed to isolate the pure this compound.
Advanced Spectroscopic and Structural Elucidation of 5 Methyl 2 Phenyl 3 Furyl Methylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a detailed structural map of (5-Methyl-2-phenyl-3-furyl)methylamine can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides critical information regarding the number of different types of protons and their neighboring environments. The anticipated signals would correspond to the protons of the methyl group, the methylene (B1212753) group of the methylamine (B109427) moiety, the protons of the furan (B31954) ring, and the protons of the phenyl ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values for each signal are key to their assignment.
A hypothetical ¹H NMR data table is presented below for illustrative purposes, as specific experimental data is not publicly available. The chemical shifts are influenced by the electronic environment of each proton. For instance, the phenyl protons are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). The furan ring proton would likely be found in a region characteristic of heterocyclic aromatic compounds. The methyl and methylamine protons would appear at lower chemical shifts, in the aliphatic region.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Phenyl-H (ortho) | 7.5-7.7 | Doublet (d) or Multiplet (m) | 2H |
| Phenyl-H (meta, para) | 7.2-7.4 | Multiplet (m) | 3H |
| Furan-H (C4) | ~6.2 | Singlet (s) | 1H |
| -CH₂-NH₂ | ~3.8 | Singlet (s) or Broad Singlet | 2H |
| Furan-CH₃ (C5) | ~2.3 | Singlet (s) | 3H |
| -NH₂ | Variable (broad) | Singlet (s) | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom).
The phenyl carbons would resonate in the typical aromatic region (δ 120-140 ppm), while the furan ring carbons would also appear in a downfield region, with their exact shifts influenced by the oxygen heteroatom and the substituents. The methyl and methylene carbons would be observed at higher field (lower ppm values).
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Furan C2 (C-Ph) | ~155-160 |
| Furan C5 (C-CH₃) | ~145-150 |
| Phenyl C (ipso) | ~130-135 |
| Phenyl C (ortho, meta, para) | ~125-130 |
| Furan C3 (C-CH₂NH₂) | ~120-125 |
| Furan C4 | ~110-115 |
| -CH₂-NH₂ | ~40-45 |
| Furan-CH₃ | ~10-15 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be expected to show correlations between the protons on the phenyl ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. youtube.com This would allow for the definitive assignment of which protons are attached to which carbons, for example, linking the methyl protons to the methyl carbon and the methylene protons to the methylene carbon.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and molecular formula of a compound, and to gain insight into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental composition and thus the molecular formula of this compound, which is C₁₂H₁₃NO. The calculated exact mass can then be compared to the experimentally measured mass to confirm the molecular formula.
Interpretation of Mass Fragmentation Patterns
In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecular structure and can be used to deduce its connectivity.
Infrared (IR) Spectroscopy for Identification of Functional Group Vibrations
The primary amine group is expected to exhibit two distinct N-H stretching vibrations in the region of 3400-3250 cm⁻¹. The asymmetric stretching vibration typically appears at a higher frequency than the symmetric stretching vibration. Additionally, the N-H bending (scissoring) vibration is anticipated to be observed in the range of 1650-1580 cm⁻¹.
The aromatic C-H stretching vibrations of the phenyl group and the furan ring are expected to appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methyl group and the methylene bridge will likely be observed in the 2975-2850 cm⁻¹ range.
The C=C stretching vibrations within the furan and phenyl rings are predicted to give rise to several bands in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ring is expected to produce a strong absorption band around 1250-1020 cm⁻¹. The C-N stretching vibration of the aminomethyl group is typically found in the 1250-1020 cm⁻¹ region.
A summary of the predicted IR absorption frequencies for this compound is presented in the interactive data table below.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric) | 3400 - 3300 |
| Primary Amine (-NH₂) | N-H Stretch (symmetric) | 3330 - 3250 |
| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1650 - 1580 |
| Aromatic C-H | C-H Stretch | 3100 - 3000 |
| Aliphatic C-H | C-H Stretch | 2975 - 2850 |
| Aromatic C=C | C=C Stretch | 1600 - 1450 |
| Furan Ring | C-O-C Stretch | 1250 - 1020 |
| Aminomethyl Group | C-N Stretch | 1250 - 1020 |
X-ray Crystallography for Definitive Solid-State Structure Determination of this compound (If Applicable)
As of the latest available data, a definitive single-crystal X-ray structure of this compound has not been reported in the crystallographic databases. Therefore, this section will discuss the potential application and expected outcomes of such an analysis.
Furthermore, the analysis would reveal the packing of the molecules in the crystal lattice, elucidating any intermolecular interactions such as hydrogen bonding. The primary amine group (-NH₂) is a hydrogen bond donor, and the oxygen atom of the furan ring and the nitrogen atom of the amine can act as hydrogen bond acceptors. It is therefore highly probable that intermolecular hydrogen bonds of the N-H···N or N-H···O type play a significant role in the solid-state structure. The phenyl rings may also participate in π-π stacking interactions, further stabilizing the crystal packing. nih.gov
For a definitive structural elucidation, the synthesis of high-quality single crystals of this compound would be a prerequisite for a successful X-ray crystallographic study.
Computational and Theoretical Chemistry Investigations of 5 Methyl 2 Phenyl 3 Furyl Methylamine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can accurately predict molecular geometries, electronic structures, and various other chemical characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For (5-Methyl-2-phenyl-3-furyl)methylamine, DFT calculations would be instrumental in determining its most stable three-dimensional structure.
The process begins with geometry optimization, where the arrangement of atoms in the molecule is systematically altered to find the configuration with the lowest possible energy. This optimized geometry corresponds to the most stable structure of the molecule. Given the rotational freedom around the single bonds connecting the furan (B31954) ring to the phenyl group and the methylamine (B109427) substituent, this compound can exist in various conformations. A thorough conformational analysis using DFT would identify the different low-energy conformers and their relative stabilities, providing a comprehensive picture of the molecule's structural landscape.
Analysis of Molecular Orbitals (HOMO-LUMO Gaps) and Reactivity Descriptors
The electronic behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, calculating the HOMO-LUMO gap would provide valuable insights into its potential for participating in chemical reactions.
From the HOMO and LUMO energies, various reactivity descriptors can be derived, including:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons (χ ≈ (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).
These descriptors would quantify the reactivity of this compound, aiding in the prediction of its chemical behavior.
Electrostatic Potential Surface Analysis for Nucleophilic and Electrophilic Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule.
For this compound, an MEP analysis would reveal:
Negative potential regions (red/yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this molecule, such regions would likely be associated with the oxygen atom of the furan ring and the nitrogen atom of the methylamine group due to the presence of lone pairs of electrons.
Positive potential regions (blue): These areas are electron-deficient and are targets for nucleophilic attack. The hydrogen atoms of the amine group and potentially some regions of the aromatic rings could exhibit positive potential.
By identifying these reactive sites, MEP analysis provides a qualitative prediction of how this compound would interact with other reagents.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and other dynamic processes.
For this compound, MD simulations would be particularly useful for:
Conformational Sampling: Exploring the full range of accessible conformations, including those that might be difficult to identify through static geometry optimization alone.
Solvent Effects: Simulating the molecule in a solvent environment to understand how interactions with solvent molecules influence its structure and dynamics.
Flexibility and Rigidity: Identifying which parts of the molecule are flexible (e.g., the methylamine side chain) and which are more rigid.
These simulations provide a more realistic picture of the molecule's behavior in a chemical system.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can also be used to predict spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for 1H and 13C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. Comparing the predicted NMR spectra with experimental data can help to confirm the proposed structure of this compound and assign the observed signals to specific atoms in the molecule. chemaxon.com
Vibrational Frequencies: The calculation of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra of the molecule. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. This information is crucial for analyzing experimental vibrational spectra and understanding the molecule's structural and bonding characteristics.
Computational Studies of Reaction Mechanisms and Transition States Involving this compound
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, computational studies can be employed to:
Identify Reaction Pathways: Map out the potential energy surface of a reaction to identify the most likely pathway from reactants to products.
Locate Transition States: Determine the geometry and energy of the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state is critical for calculating the activation energy of the reaction.
By providing a detailed, atomistic view of the reaction process, these computational studies can offer insights into the factors that control the reaction's rate and outcome, guiding the design of new synthetic routes or the understanding of its biochemical interactions.
Chemical Reactivity and Derivatization Strategies for 5 Methyl 2 Phenyl 3 Furyl Methylamine
Reactions Involving the Primary Amine Functionality
The primary amine group attached to the furan (B31954) ring via a methyl spacer is a key site for a variety of chemical transformations, including acylation, sulfonylation, the formation of carbamic acid derivatives, alkylation, and reactions with carbonyl compounds.
Acylation, Sulfonylation, and Carbamic Acid Derivatives
Primary amines are nucleophilic and readily react with acylating and sulfonylating agents. acs.org Acylation, the introduction of an acyl group (R-C=O), is a common method for the derivatization of primary amines. britannica.com This can be achieved using acyl halides, anhydrides, or esters as the acylating agents. The reaction with (5-Methyl-2-phenyl-3-furyl)methylamine would lead to the formation of the corresponding amide.
Similarly, sulfonylation involves the reaction of the primary amine with a sulfonyl halide, typically in the presence of a base, to yield a sulfonamide. These derivatives are often crystalline solids and can be useful for characterization.
Carbamic acid derivatives can be formed through the reaction of the primary amine with isocyanates or by using phosgene or its equivalents. britannica.com The reaction with an isocyanate would produce a substituted urea, while reaction with phosgene would lead to the formation of an isocyanate, which can be further reacted to form carbamates or ureas. britannica.com
Table 1: Examples of Acylation, Sulfonylation, and Carbamic Acid Derivative Formation
| Reagent | Product Class | General Structure of Product |
| Acyl Halide (e.g., Acetyl chloride) | Amide | (5-Methyl-2-phenyl-3-furyl)methyl-NH-C(=O)-R |
| Sulfonyl Halide (e.g., Benzenesulfonyl chloride) | Sulfonamide | (5-Methyl-2-phenyl-3-furyl)methyl-NH-S(=O)₂-R |
| Isocyanate (e.g., Phenyl isocyanate) | Urea | (5-Methyl-2-phenyl-3-furyl)methyl-NH-C(=O)-NH-R |
Alkylation Reactions for Secondary and Tertiary Amines
The primary amine of this compound can be alkylated to form secondary and tertiary amines. This is typically achieved by reaction with alkyl halides. However, a significant challenge in this process is controlling the degree of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of a mixture of products, including the tertiary amine and even a quaternary ammonium salt. mdpi.com To achieve selective mono-alkylation, reductive amination is a more controlled approach. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.
Imine and Enamine Formation
Primary amines readily react with aldehydes and ketones to form imines, also known as Schiff bases. britannica.com This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the imine product. The formation of imines from this compound provides a versatile synthetic handle for further functionalization. While primary amines form imines, secondary amines can react with carbonyl compounds to form enamines, which are not possible with the primary amine of the title compound.
Salt Formation and Coordination Chemistry with Metal Ions
As a basic compound, this compound readily reacts with acids to form ammonium salts. britannica.com This is a straightforward acid-base reaction where the lone pair of electrons on the nitrogen atom accepts a proton. These salts are typically more water-soluble than the free amine.
Furthermore, the nitrogen atom of the primary amine, with its lone pair of electrons, can act as a ligand to coordinate with metal ions, forming coordination complexes. The ability to form such complexes depends on the nature of the metal ion and the reaction conditions.
Reactions of the Furan Heterocyclic Ring
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack.
Electrophilic Aromatic Substitution Reactions on the Furan Core
Furan undergoes electrophilic aromatic substitution reactions more readily than benzene. pearson.compearson.com The heteroatom, oxygen, donates electron density to the ring, activating it towards electrophiles. pearson.com In a substituted furan, the position of electrophilic attack is directed by the existing substituents. For this compound, the furan ring is substituted at the 2, 3, and 5 positions. The remaining unsubstituted position is C4.
Electrophilic substitution on furan preferentially occurs at the C2 (α) position. pearson.comquora.comchemicalbook.com When the C2 and C5 positions are occupied, as is the case here, electrophilic substitution is directed to the C3 or C4 positions. The directing influence of the existing substituents (methyl, phenyl, and methylamine) will determine the regioselectivity of the substitution at the C4 position. Both the methyl and the phenyl group are activating, while the methylamine (B109427) group is also activating. Therefore, electrophilic attack is expected to occur at the vacant C4 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. youtube.com
Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Furan Core
| Reaction | Reagent | Potential Product |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-(5-methyl-2-phenyl-3-furyl)methylamine |
| Halogenation | Br₂ in a non-polar solvent | 4-Bromo-(5-methyl-2-phenyl-3-furyl)methylamine |
| Sulfonation | SO₃ in pyridine | This compound-4-sulfonic acid |
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | 4-Acyl-(5-methyl-2-phenyl-3-furyl)methylamine |
It is important to note that the conditions for these reactions need to be carefully controlled, as the furan ring can be sensitive to strong acids and oxidizing agents.
Ring-Opening Reactions and Their Controlled Transformation
The furan ring, despite its aromatic character, possesses lower resonance energy compared to benzene, rendering it susceptible to ring-opening reactions under specific conditions, particularly with acid catalysis. chemicalbook.com For derivatives like this compound, the presence of the amino group can influence this reactivity. Acid-catalyzed hydrolysis can lead to the opening of the furan ring to form 1,4-dicarbonyl compounds. This transformation proceeds through protonation of the furan oxygen, followed by nucleophilic attack of water.
In the context of substituted aminofurans, acid-catalyzed recyclization and ring-opening have been observed. For instance, studies on related 2-amino-3-furfurylthiophenes have shown that the furan ring can undergo acid-catalyzed opening and subsequent recyclization to form new heterocyclic systems. osi.lv Oxidative ring-opening is another potential pathway. The metabolic activation of 2-methylfuran, for example, involves cytochrome P450-mediated oxidation to generate a reactive α,β-unsaturated dicarbonyl species, 3-acetylacrolein. nih.gov A similar oxidative pathway could be envisioned for this compound, potentially yielding a reactive intermediate that could be trapped by nucleophiles for further synthetic transformations. The controlled transformation of these ring-opened products can provide access to highly functionalized acyclic structures, which are valuable synthetic intermediates.
Cycloaddition Reactions (e.g., Diels-Alder) with Furan Ring
The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.com The reactivity of the furan ring in such reactions is influenced by its substituents. Electron-donating groups on the furan ring generally enhance its reactivity as a diene. The methyl group at the C5 position and the phenyl group at C2 both contribute to the electron density of the furan ring. More significantly, the methylamine group at the C3 position is a strong electron-donating group, which is expected to substantially increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan diene, thereby accelerating the reaction with electron-poor dienophiles. nih.gov
Studies on various 5-methyl-3-furylamines have demonstrated their facility in undergoing Diels-Alder reactions with dienophiles like methyl acrylate. These reactions often proceed with high regioselectivity and can be performed in various organic solvents or even in aqueous media. pearson.com The resulting cycloadducts are typically 7-oxabicyclo[2.2.1]heptene derivatives. These bicyclic products can be valuable intermediates, as the oxygen bridge can be cleaved under various conditions to afford substituted cyclohexene or cyclohexane derivatives.
The table below summarizes typical conditions and outcomes for Diels-Alder reactions involving 3-furylamine analogs, which can be extrapolated to predict the reactivity of this compound.
| Dienophile | Solvent | Conditions | Product Type | Observed Yield (Analog) |
|---|---|---|---|---|
| Methyl Acrylate | Dichloromethane | Ambient Temperature | 7-Oxabicyclo[2.2.1]heptanone (after hydrolysis) | High |
| Methyl Acrylate | Water | Ambient Temperature | 7-Oxabicyclo[2.2.1]heptanone (after hydrolysis) | High |
| Maleimides | Toluene (B28343) | Reflux | 7-Oxabicyclo[2.2.1]heptene Adduct | Moderate to High |
| Dimethyl Acetylenedicarboxylate | Benzene | Reflux | Oxabicyclo[2.2.1]heptadiene Adduct | Moderate |
Reactivity of the Phenyl Substituent and Potential for Further Functionalization
The phenyl group at the 2-position of the furan ring offers a secondary site for chemical modification, allowing for the synthesis of a wide array of derivatives.
The phenyl ring can undergo electrophilic aromatic substitution (EAS) reactions. The furan ring acts as a substituent on the phenyl ring, directing incoming electrophiles. The 2-furyl group is generally considered to be an activating substituent and directs incoming electrophiles to the ortho and para positions. This directing effect is due to the ability of the furan's oxygen atom to stabilize the arenium ion intermediate through resonance.
Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation would be expected to occur primarily at the positions ortho and para to the furan ring. The specific ratio of ortho to para products would be influenced by steric hindrance from the adjacent furan ring and the nature of the electrophile.
| EAS Reaction | Typical Reagents | Expected Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | (5-Methyl-2-(4-nitrophenyl)-3-furyl)methylamine |
| Bromination | Br₂, FeBr₃ | (5-Methyl-2-(4-bromophenyl)-3-furyl)methylamine |
| Acylation | CH₃COCl, AlCl₃ | (5-Methyl-2-(4-acetylphenyl)-3-furyl)methylamine |
| Sulfonation | Fuming H₂SO₄ | 4-(5-(Aminomethyl)-2-methylfuran-3-yl)benzenesulfonic acid |
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org To utilize this chemistry, a precursor such as (5-Methyl-2-(4-halophenyl)-3-furyl)methylamine would be required. This halogenated derivative, prepared via electrophilic halogenation as described above, could then serve as a substrate in various cross-coupling reactions.
The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid or ester, is particularly versatile for this purpose. wikipedia.orgharvard.edu Reacting a brominated version of the target compound with various aryl or vinyl boronic acids would allow for the synthesis of biaryl and styrenyl derivatives, respectively. Other notable cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination, could also be employed to introduce alkenyl, alkynyl, and amino functionalities, respectively, onto the phenyl ring. The development of specialized palladium precatalysts has enabled efficient coupling even with challenging heteroaryl boronic acids at mild temperatures. researchgate.net
Strategic Derivatization for Exploring Chemical Space and Structure-Reactivity Relationships
The multiple reactive sites on this compound allow for strategic derivatization to systematically explore chemical space and establish structure-reactivity relationships. A combinatorial approach can be envisioned where modifications are made to each of the three key regions of the molecule:
N-Functionalization: The primary amine of the methylamine group is a key site for derivatization. It can be readily acylated to form amides, reductively aminated to form secondary or tertiary amines, or converted into sulfonamides. These modifications would alter the electronic and steric properties of the C3 substituent, which in turn could influence the reactivity of the furan ring in cycloaddition reactions.
Furan Ring Modification: As discussed, the furan ring can be engaged in Diels-Alder reactions to create complex bicyclic structures. researchgate.net Subsequent cleavage of the oxygen bridge can lead to a diverse array of substituted cyclohexanes. Ring-opening strategies can also be employed to convert the heterocyclic core into functionalized acyclic chains.
Phenyl Ring Functionalization: A library of derivatives can be created by first performing electrophilic aromatic substitution on the phenyl ring (e.g., bromination) and then using that handle for a variety of palladium-catalyzed cross-coupling reactions. This strategy allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkenyl groups.
By systematically applying these derivatization strategies, a large and diverse library of compounds can be generated from the core this compound scaffold. The analysis of these derivatives would provide valuable insights into how structural modifications influence the molecule's chemical and physical properties. Such studies are fundamental in fields like medicinal chemistry and materials science, where fine-tuning of molecular structure is crucial for optimizing function. mdpi.comresearchgate.netmdpi.com
Potential Applications and Future Research Directions of 5 Methyl 2 Phenyl 3 Furyl Methylamine
Exploration as a Versatile Building Block in Complex Organic Synthesis
Heterocyclic compounds are fundamental in organic synthesis, serving as core structures for pharmaceuticals, agrochemicals, and materials. sigmaaldrich.comossila.com The furan (B31954) moiety, in particular, is a versatile precursor due to its unique reactivity and the relative ease with which it can be manipulated. acs.org (5-Methyl-2-phenyl-3-furyl)methylamine, with its primary amine functionality, is well-suited to serve as a versatile synthon for constructing more complex molecular architectures.
The primary amine group of this compound is a key handle for derivatization. It can readily participate in a wide array of classic and modern organic reactions to generate novel heterocyclic systems. For instance, condensation reactions with dicarbonyl compounds could lead to the formation of furan-substituted pyrroles or other nitrogen-containing heterocycles. The reaction of related furyl acrylates with nucleophiles has been shown to produce substituted products, indicating the furan ring's amenability to modification. researchgate.net
Future research could explore its use in multicomponent reactions, which are highly efficient for creating molecular diversity. researchgate.net The reaction of the amine with various electrophiles could yield a library of amides, sulfonamides, and ureas, each with a unique substitution pattern on the furan core. Furthermore, the furan ring itself can act as a diene in Diels-Alder reactions, providing a pathway to complex bicyclic or polycyclic structures, a strategy that has been effectively used with other furan derivatives. acs.org
Table 1: Potential Heterocyclic Scaffolds from this compound
| Reactant Class | Potential Heterocyclic Product | Reaction Type |
|---|---|---|
| 1,2-Diketones | Furan-substituted Pyrroles | Paal-Knorr Synthesis |
| Isocyanates/Isothiocyanates | Furan-substituted Ureas/Thioureas | Nucleophilic Addition |
| α,β-Unsaturated Ketones | Furan-substituted Pyridines | Cyclocondensation |
Furan-containing polymers derived from renewable biomass have emerged as promising sustainable materials. rsc.org These polymers can be used to create thermoplastics and thermosets. rsc.org The structure of this compound makes it a candidate for incorporation into novel polymer backbones. The primary amine could be used for polymerization reactions, such as the formation of polyamides or polyimides, by reacting with diacyl chlorides or dianhydrides.
The aromatic nature of both the furan and phenyl rings suggests that polymers derived from this monomer could possess interesting optoelectronic properties. Furan-based materials are being investigated for use in organic solar cells and other electronic devices. researchgate.netrmit.edu.vn The phenyl substitution on the furan ring could enhance π-π stacking interactions, which is often beneficial for charge transport in organic semiconductors. researchgate.netrmit.edu.vn Future work would involve synthesizing polymers from this monomer and characterizing their thermal, mechanical, and electronic properties to assess their suitability for applications in materials science.
Development as a Chemical Probe or Scaffold for Interdisciplinary Research
In medicinal chemistry and chemical biology, molecular scaffolds are core structures upon which diverse functional groups are appended to create libraries of compounds for biological screening. sigmaaldrich.com The (5-methyl-2-phenyl-3-furyl) moiety is an attractive scaffold due to its rigidity and defined three-dimensional structure. The methylamine (B109427) group provides a convenient attachment point for various pharmacophores or for linking the molecule to a solid support for high-throughput synthesis.
Furthermore, the compound could be developed into a chemical probe to study biological systems. By attaching a fluorescent tag or a reactive group, it could be used to label specific proteins or cellular components. The field of reactivity profiling, for example, uses reactive probes to identify functional amino acid residues in proteomes. nih.gov A derivatized version of this compound could potentially be designed to target specific enzyme classes, leveraging the unique properties of the substituted furan core for binding.
Methodological Advancements in Furan Chemistry Facilitated by this compound Studies
While many methods exist for synthesizing substituted furans, the development of efficient routes to trisubstituted and tetrasubstituted furans remains an active area of research. researchgate.netnih.govresearchgate.net Devising a high-yield synthesis for this compound itself would be a valuable contribution to furan chemistry. This would likely involve exploring modern catalytic methods, such as palladium-catalyzed cross-coupling reactions to install the phenyl group, followed by a directed functionalization of the C-3 position. organic-chemistry.orgresearchgate.net
Studying the reactivity of the C-4 position of the furan ring, which is the only unsubstituted carbon, could also lead to new methodologies. Selective lithiation or metalation at this position, followed by quenching with an electrophile, would provide a route to fully substituted furans. Understanding the regioselectivity of such reactions, guided by the existing substituents, would provide valuable insights that could be generalized to other complex furan systems.
Future Directions in Comprehensive Reactivity Profiling and Mechanistic Understanding
A thorough investigation into the reactivity of this compound is a critical next step. This involves systematically studying its reactions with a broad range of electrophilic and nucleophilic partners to map its chemical behavior. For instance, the nucleophilicity of the amine group could be quantified and compared to other aminomethyl heterocycles.
Mechanistic studies, potentially supported by computational methods like Density Functional Theory (DFT), could elucidate the pathways of its key transformations. acs.org For example, understanding the mechanism of electrophilic aromatic substitution on the furan ring would clarify the directing effects of the existing methyl, phenyl, and methylamine groups. This comprehensive reactivity profile would not only predict its behavior in complex synthetic sequences but also help in designing new reactions.
Development of Sustainable and Scalable Synthetic Processes for this compound
Modern chemical synthesis places a strong emphasis on sustainability and scalability. A major research goal would be to develop a "green" synthesis for this compound. This could involve using starting materials derived from renewable biomass, a field that has seen significant growth, particularly with furanic compounds sourced from carbohydrates. nih.govacs.orgmdpi.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-hydroxymethylfurfural (HMF) |
| Furfural |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for (5-Methyl-2-phenyl-3-furyl)methylamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves bromination of phenol derivatives followed by nucleophilic substitution or reductive amination. For example, bromination of 4-fluoro-3-methylphenol (as in , step 1) can be adapted using 3-methylphenol precursors. Optimization includes controlling stoichiometry (e.g., Br₂ equivalents), temperature (0–25°C for bromination), and solvent choice (e.g., dichloromethane). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the amine .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions on the furan and phenyl rings (e.g., methyl groups at C5 and phenyl at C2).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., expected m/z for C₁₂H₁₃NO).
- HPLC : For purity assessment (>95% recommended for biological assays) using C18 columns and UV detection at 254 nm .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability tests show degradation under prolonged exposure to light or humidity. Recommended storage: sealed containers under inert gas (N₂/Ar) at −20°C. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf life. Use TLC or HPLC to monitor decomposition products like oxidized furan derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). Standardization steps:
- Use orthogonal assays (e.g., fluorescence-based binding and functional cAMP assays for receptor studies).
- Validate results with structural analogs (e.g., ’s trifluoromethylphenyl derivatives) to isolate substituent effects.
- Apply meta-analysis tools (e.g., RevMan) to reconcile conflicting datasets .
Q. How can computational models predict the compound’s interaction with biological targets such as GPCRs or enzymes?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., serotonin receptors) to map binding poses. Focus on furan ring interactions with hydrophobic pockets.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key metrics: RMSD (<2 Å) and hydrogen bond persistence.
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Q. What experimental designs address limitations in studying the compound’s environmental or metabolic degradation?
- Methodological Answer :
- Degradation Studies : Use LC-MS/MS to track metabolites in simulated gastric fluid (pH 2) or liver microsomes. Identify primary degradation pathways (e.g., oxidative defluorination).
- Environmental Fate : Apply high-throughput screening (HTS) in wastewater matrices (’s HSI protocol) but with continuous cooling to minimize organic degradation.
- Isotope Labeling : Synthesize ¹⁴C-labeled analogs for tracing biodegradation products in soil/water systems .
Q. How can regioselectivity challenges in modifying the furan or phenyl rings be overcome?
- Methodological Answer :
- Directed Metalation : Use n-BuLi/TMP at −78°C to deprotonate specific positions (e.g., C4 of furan) for functionalization.
- Protecting Groups : Temporarily block reactive amines (e.g., Boc protection) during halogenation or cross-coupling (e.g., Suzuki-Miyaura with Pd(PPh₃)₄).
- Microwave Synthesis : Enhance regioselectivity in heterocyclic substitutions via controlled heating (e.g., 150°C, 20 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
